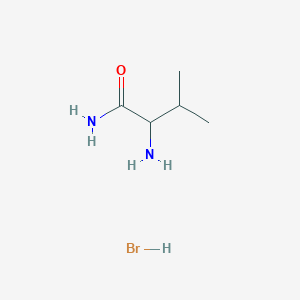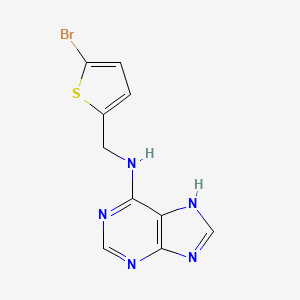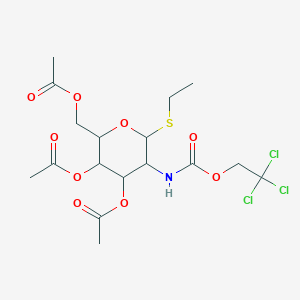![molecular formula C25H16Fe2N6O16S2-2 B14791580 Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-” is a complex iron compound characterized by its intricate structure involving multiple hydroxy, nitro, and sulfonato groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of complex iron compounds typically involves the coordination of iron ions with organic ligands under controlled conditions. The specific synthetic route for this compound would likely involve:
Ligand Preparation: Synthesizing the organic ligands with hydroxy, nitro, and sulfonato groups.
Coordination Reaction: Reacting the ligands with iron salts (e.g., iron(III) chloride) in a suitable solvent (e.g., water or ethanol) under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Reactors: Using large-scale batch reactors to mix and react the ligands with iron salts.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Complex iron compounds can undergo various types of reactions, including:
Oxidation-Reduction: Iron can change its oxidation state, leading to redox reactions.
Substitution: Ligands in the complex can be replaced by other ligands under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, acetone.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of iron(III) complexes, while reduction could yield iron(II) complexes.
科学的研究の応用
Chemistry
Catalysis: Complex iron compounds can act as catalysts in various chemical reactions, including organic synthesis and polymerization.
Biology
Enzyme Models: Studying these compounds can provide insights into the functioning of iron-containing enzymes in biological systems.
Medicine
Drug Development: Investigating the potential of these compounds as therapeutic agents, particularly in targeting specific biochemical pathways.
Industry
Dyes and Pigments: Using these compounds in the formulation of dyes and pigments due to their vibrant colors and stability.
作用機序
The mechanism by which complex iron compounds exert their effects often involves:
Coordination Chemistry: The interaction of iron ions with ligands, affecting the electronic and structural properties of the compound.
Molecular Targets: Binding to specific molecules or ions, influencing their reactivity and function.
類似化合物との比較
Similar Compounds
Iron(III) Sulfate: Another iron compound with different ligands.
Iron(II) Chloride: A simpler iron compound with chloride ligands.
Uniqueness
The uniqueness of “Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-” lies in its complex structure and the presence of multiple functional groups, which can impart unique chemical and physical properties.
特性
分子式 |
C25H16Fe2N6O16S2-2 |
|---|---|
分子量 |
832.2 g/mol |
IUPAC名 |
3-[[5-[[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-4-sulfonatophenyl)diazenyl]phenyl]methyl]-2,4-dihydroxyphenyl]diazenyl]-2-hydroxy-6-nitrobenzenesulfonate;iron |
InChI |
InChI=1S/C25H18N6O16S2.2Fe/c32-17-8-19(34)14(28-26-12-2-4-21(48(42,43)44)22(23(12)36)31(40)41)6-10(17)5-11-7-15(20(35)9-18(11)33)29-27-13-1-3-16(30(38)39)25(24(13)37)49(45,46)47;;/h1-4,6-9,32-37H,5H2,(H,42,43,44)(H,45,46,47);;/p-2 |
InChIキー |
NYOJGVZUBVCIDT-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C(=C1N=NC2=C(C=C(C(=C2)CC3=CC(=C(C=C3O)O)N=NC4=C(C(=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])O)O)O)O)S(=O)(=O)[O-])[N+](=O)[O-].[Fe].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)
![4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid](/img/structure/B14791537.png)

![5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid](/img/structure/B14791540.png)
![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)



![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)
![10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B14791577.png)

